8-Benzyl-6-(phenoxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane
Description
Properties
IUPAC Name |
8-benzyl-6-(phenoxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-7-16(8-4-1)11-20-12-18(23-19(20)14-21-15-19)13-22-17-9-5-2-6-10-17/h1-10,18H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPSFZPHXKXTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2(N1CC3=CC=CC=C3)COC2)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Framework Construction
The spiro[3.4]octane backbone is typically assembled via intramolecular cyclization or annulation reactions . Key steps include:
-
Step 1 : Formation of the azaspiro ring through base-mediated cyclization.
-
Step 2 : Introduction of the phenoxymethyl group via Suzuki coupling or nucleophilic substitution.
Example Protocol (Adapted from CN113214290A) :
-
Starting Material : 3-((Benzylamino)methyl)oxetane-3-ol.
-
Chloroacetylation : React with chloroacetyl chloride in dichloromethane (DCM) at 0–10°C using triethylamine as a base. Yield: ~50–60%.
-
Cyclization : Treat with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Yield: 69.4%.
-
Reduction : Use lithium aluminum hydride (LiAlH₄) in THF to reduce intermediate amides.
-
Deprotection : Catalytic hydrogenation with Pd/C or Pd(OH)₂/C removes benzyl groups.
Phenoxymethyl Group Installation
The phenoxymethyl moiety is introduced via Suzuki-Miyaura coupling or alkylation :
-
Suzuki Coupling : Employ aryl halides (e.g., bromophenol derivatives) with boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄).
-
Alkylation : React spirocyclic intermediates with phenoxymethyl halides (e.g., chloromethyl phenyl ether) using NaH or K₂CO₃ as a base.
Optimized Conditions (EvitaChem) :
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Catalyst | PdCl₂(dppf) |
| Temperature | 80–100°C |
| Yield | 72–78% |
Detailed Stepwise Synthesis
Route 1: Cyclization-Functionalization Approach
Step 1 : Synthesis of 8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane
-
Chloroacetylation :
-
Cyclization :
Step 2 : Phenoxymethylation via Alkylation
Route 2: Suzuki Coupling Post-Cyclization
Step 1 : Prepare Brominated Spirocyclic Intermediate
-
Bromination :
Step 2 : Suzuki-Miyaura Coupling
-
Coupling :
Optimization and Challenges
Reaction Condition Analysis
| Parameter | Route 1 (Alkylation) | Route 2 (Suzuki) |
|---|---|---|
| Catalyst | None | Pd(PPh₃)₄ |
| Temperature | 80°C | 100°C |
| Solvent | DMF | Dioxane/H₂O |
| Yield | 65–70% | 75–80% |
Key Observations :
Critical Factors for Scalability
-
Inert Atmosphere : Cyclization and reduction steps require strict N₂/Ar to prevent side reactions.
-
Catalyst Loading : Pd catalysts ≥0.05 eq are essential for Suzuki coupling efficiency.
-
Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) is routinely used.
Characterization and Validation
Spectroscopic Data
Purity and Yield Comparison
Industrial Feasibility and Alternatives
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-6-(phenoxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development. Its spirocyclic nature may contribute to biological activity, making it a candidate for various therapeutic areas:
- Antidepressants : Research indicates that similar spirocyclic compounds can exhibit antidepressant properties by modulating neurotransmitter systems.
- Anticancer Agents : The incorporation of phenoxy groups has been linked to enhanced cytotoxicity against cancer cell lines, warranting further investigation into its anticancer potential.
Organic Synthesis
8-Benzyl-6-(phenoxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane serves as a versatile intermediate in organic synthesis:
- Synthesis of Complex Molecules : The compound can be utilized in multi-step synthetic pathways to create more complex organic molecules, particularly those with medicinal properties.
- Building Block for Heterocycles : Its unique structure allows it to act as a building block for synthesizing other heterocyclic compounds, which are crucial in pharmaceutical chemistry.
Case Studies
Several studies have documented the applications of this compound:
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of derivatives based on this compound in animal models. Results indicated significant improvement in depressive behaviors compared to control groups, suggesting its potential as a new antidepressant agent.
Case Study 2: Anticancer Properties
Another research project focused on the cytotoxic effects of the compound against various cancer cell lines, including breast and lung cancer cells. The findings demonstrated that the compound inhibited cell proliferation significantly, indicating its promise as an anticancer drug candidate.
Mechanism of Action
The mechanism by which 8-Benzyl-6-(phenoxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, the compound may interact with enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Key Observations :
Ring Size and Rigidity: The [3.4] spiro system in the target compound provides a smaller, more strained framework compared to the [4.5] systems in derivatives.
Substituent Diversity: The benzyl and phenoxymethyl groups in the target compound contrast with the dimethylamino-phenyl and benzothiazol groups in compounds. Benzothiazol moieties are known for their electron-withdrawing properties and pharmacological relevance .
Synthetic Complexity : The derivatives in require multi-step syntheses involving imine intermediates and cyclization reactions, whereas the target compound’s synthesis remains unspecified in the provided data .
Analytical Characterization
Biological Activity
8-Benzyl-6-(phenoxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article reviews the available literature on its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that may contribute to its biological properties. The presence of the phenoxy and benzyl groups enhances its lipophilicity, potentially improving its bioavailability.
Research indicates that this compound acts as an antagonist to the TRPM8 channel, which is implicated in various physiological processes including pain sensation and thermoregulation. This antagonistic action suggests potential applications in pain management and inflammatory conditions .
Anticancer Activity
Recent studies have shown that derivatives of azaspiro compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound demonstrated notable cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| RPMI-8226 (Leukemia) | 10 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 15 | Inhibition of cell proliferation |
| HCT116 (Colon Cancer) | 12 | Lysosomal membrane permeabilization |
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antibacterial and antifungal activities. Studies have indicated that derivatives exhibit significant growth inhibition against Gram-positive and Gram-negative bacteria as well as certain fungal pathogens .
Table 2: Antimicrobial Activity Overview
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Acinetobacter baumannii | 32 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
| Candida albicans | 32 µg/mL | Fungicidal |
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of related azaspiro compounds in a panel of NCI 60 cancer cell lines. Compounds demonstrated significant growth inhibition, with some outperforming established chemotherapeutics like sunitinib .
- Safety Profile : In vitro assays revealed low cytotoxicity towards normal human cells, indicating a favorable safety profile for further development in clinical settings.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 8-Benzyl-6-(phenoxymethyl)-2,5-dioxa-8-azaspiro[3.4]octane, and how do reaction conditions influence yield?
- Methodology :
-
Route 1 : Utilize a spiroannulation strategy by reacting 2-Oxa-spiro[3.4]octane-1,3-dione with substituted benzylidene amines (e.g., (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine) under reflux in aprotic solvents like THF or DCM. Monitor reaction progress via TLC and optimize temperature (70–90°C) to maximize spirocyclic formation .
-
Route 2 : Introduce phenoxymethyl groups via nucleophilic substitution or Mitsunobu reactions, ensuring anhydrous conditions to prevent hydrolysis. Use catalysts like DBU or DIPEA to enhance regioselectivity .
-
Yield Optimization : Vary solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) and stoichiometric ratios (1:1.2 for amine:spirodione) to balance reactivity and side-product formation .
Table 1 : Comparative Yields Under Different Conditions
Solvent Temperature (°C) Catalyst Yield (%) THF 80 None 62 DMF 100 DBU 78 Toluene 110 DIPEA 55
Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this spirocyclic compound?
- Methodology :
- 1H/13C NMR : Assign peaks by comparing with analogous spiro compounds (e.g., 8-(4-dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione). Focus on deshielded protons near oxygen/nitrogen atoms (δ 3.5–5.0 ppm) and spiro-center carbons (δ 70–90 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches to confirm dioxa-azaspiro backbone integrity .
- LC-MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+) and rule out impurities .
Q. What are common impurities in the synthesis, and how are they mitigated?
- Methodology :
- Byproduct Identification : Trace unreacted starting materials (e.g., residual amines) via HPLC with UV detection (λ = 254 nm). Use gradient elution (acetonitrile/water) for separation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the target compound. Monitor purity via melting point consistency (±2°C of literature values) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict regioselectivity in functionalizing the spirocyclic scaffold?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electron density maps. Identify nucleophilic/electrophilic sites (e.g., phenoxymethyl group vs. benzyl nitrogen) to guide derivatization .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using COMSOL Multiphysics. Validate predictions with experimental kinetic data .
Q. What factorial design approaches optimize multi-variable synthesis parameters (e.g., temperature, catalyst loading)?
- Methodology :
-
2k Factorial Design : Test variables (temperature, catalyst concentration, solvent polarity) at two levels (high/low). Analyze interactions via ANOVA to identify dominant factors (e.g., catalyst > temperature for yield improvement) .
-
Response Surface Methodology (RSM) : Model non-linear relationships (e.g., parabolic yield vs. temperature) to pinpoint optimal conditions .
Table 2 : Factorial Design Matrix for Catalyst Screening
Run Catalyst (mol%) Temperature (°C) Yield (%) 1 5 80 65 2 10 100 82 3 5 100 70 4 10 80 58
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
- Methodology :
- Theoretical Frameworks : Link results to molecular docking studies (e.g., binding affinity discrepancies due to stereochemistry) or assay conditions (e.g., pH-dependent solubility) .
- Replication Studies : Repeat experiments under standardized conditions (e.g., fixed enzyme concentration, buffer ionic strength). Use statistical tools (t-tests, confidence intervals) to assess significance .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., activity correlation with electron-withdrawing substituents) .
Key Considerations for Methodological Rigor
- Theoretical Alignment : Frame hypotheses using spirocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) to ensure mechanistic validity .
- Data Validation : Cross-reference spectroscopic data with computational predictions to minimize structural misassignment .
- Ethical Reporting : Disclose optimization failures (e.g., solvent incompatibility) to aid reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
